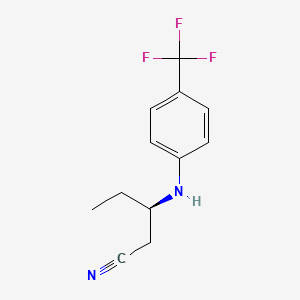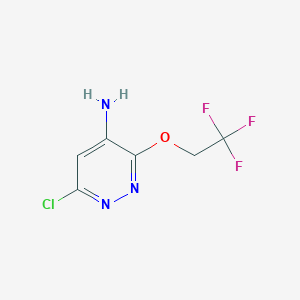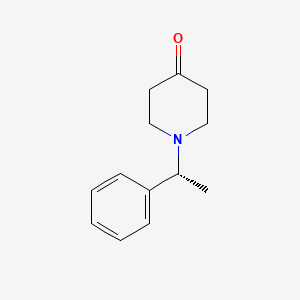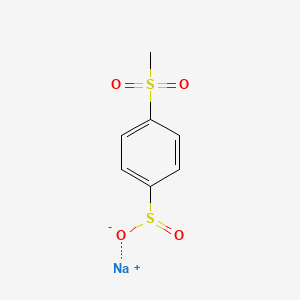
Sodium 4-(methylsulfonyl)benzenesulfinate
Übersicht
Beschreibung
Sodium 4-(methylsulfonyl)benzenesulfinate is an organosulfur compound with the molecular formula C₇H₇NaO₄S₂. It is a white crystalline powder that is soluble in water. This compound is used as a building block in organic synthesis, particularly in the preparation of various organosulfur compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-(methylsulfonyl)benzenesulfinate can be synthesized through the sulfonylation of 4-methylsulfonylbenzenesulfinic acid with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of 4-methylsulfonylbenzenesulfinic acid in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonylation reactions. These reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(methylsulfonyl)benzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include amines and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and other organosulfur compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(methylsulfonyl)benzenesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 4-(methylsulfonyl)benzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming stable sulfonamide bonds. This reaction is facilitated by the presence of a suitable catalyst or under specific reaction conditions . The molecular targets and pathways involved include the formation of sulfonamide bonds with amines and other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Comparison:
Sodium benzenesulfinate: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain sulfonylation reactions.
Sodium p-toluenesulfinate: Contains a methyl group on the benzene ring, making it more hydrophobic compared to sodium 4-(methylsulfonyl)benzenesulfinate.
Sodium methanesulfinate: Smaller and less complex structure, leading to different reactivity and applications.
This compound is unique due to its dual sulfonyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H7NaO4S2 |
|---|---|
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
sodium;4-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-6(3-5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
QXDGKKNISWLAJH-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
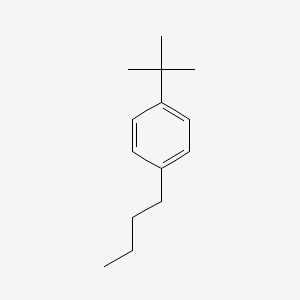

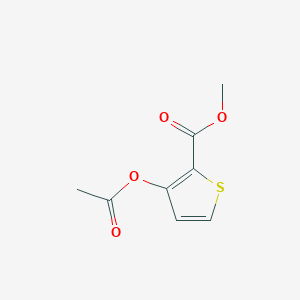

![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)
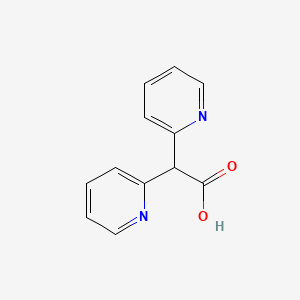

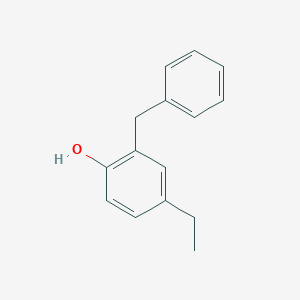

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)
